2-Methyl-5-(thiomorpholine-4-carbonyl)phenol
Overview
Description
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol is a chemical compound that belongs to the class of organosulfur compounds. It has a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2S/c1-9-2-3-10(8-11(9)14)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . Its molecular formula is C12H15NO2S and it has a molecular weight of 237.32 g/mol .Scientific Research Applications
Protein Measurement and Biochemical Analysis
Phenolic compounds, similar to "2-Methyl-5-(thiomorpholine-4-carbonyl)phenol", have been utilized in biochemical analysis, such as protein measurement using the Folin phenol reagent. This method, developed since 1922, involves the use of phenolic reagents for the sensitive and straightforward determination of proteins in various biological samples (O. H. Lowry et al., 1951).
Corrosion Inhibition
Thiomorpholine derivatives have been investigated as corrosion inhibitors for metals in hostile environments. For instance, studies on thiomorpholin-4-ylmethyl-phosphonic acid demonstrated its effectiveness in reducing the corrosion rate of carbon steel in natural seawater, indicating potential applications in protecting metal infrastructure against corrosive damage (H. Amar et al., 2008).
Adsorption Studies and Environmental Applications
Research on the adsorption properties of phenolic compounds on activated carbon fibers highlights their potential in environmental applications, such as water purification and the removal of hazardous substances from aqueous solutions. These studies contribute to understanding the mechanisms and optimizing the adsorption processes for better environmental management (Qing-song Liu et al., 2010).
Material Science and Polymer Chemistry
Phenolic resins and derivatives play a crucial role in material science, particularly in the synthesis and characterization of carbon materials with controlled microporosity. These materials have applications in gas storage, filtration, and as catalyst supports, demonstrating the versatility and importance of phenolic compounds in developing advanced materials (K. Lenghaus et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)-thiomorpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-2-3-10(8-11(9)14)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPFNKDKVYVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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